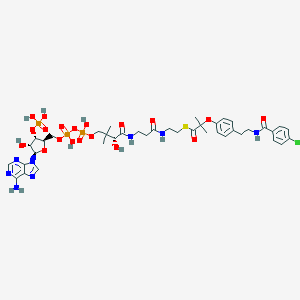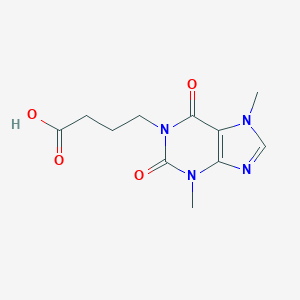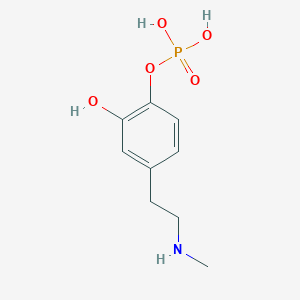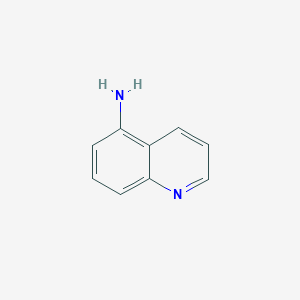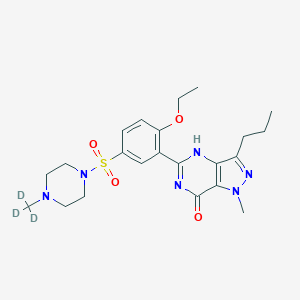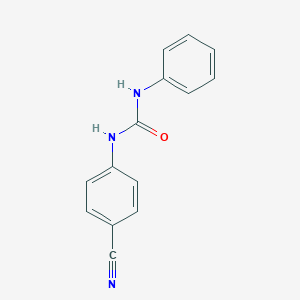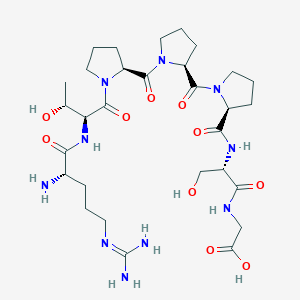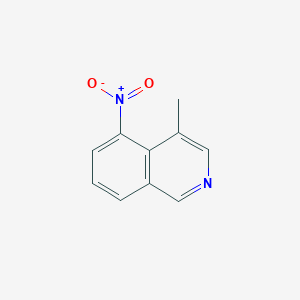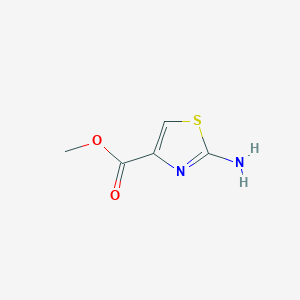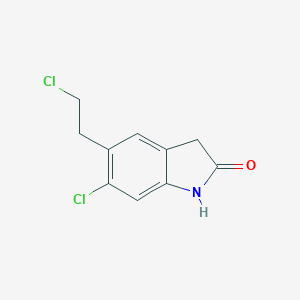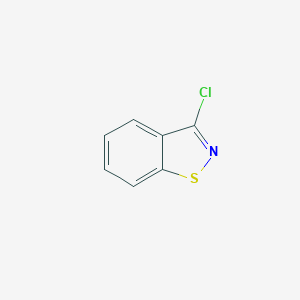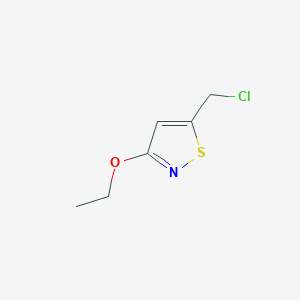
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-, also known as DMPE-1, is a chemical compound that has been widely used in scientific research. This compound is a member of the indole family and is a derivative of tryptamine. DMPE-1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- exerts its effects by binding to and activating serotonin receptors in the body. Serotonin receptors are found throughout the body, including the central nervous system, cardiovascular system, and gastrointestinal tract. Activation of these receptors by Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- leads to a range of biochemical and physiological effects, including the release of neurotransmitters, vasodilation, and modulation of immune function.
生化学的および生理学的効果
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, cardioprotection, and anticancer activity. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to increase the release of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and mood. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to induce vasodilation, leading to improved blood flow and oxygen delivery to tissues. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to modulate immune function, leading to improved immune response and decreased inflammation.
実験室実験の利点と制限
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has several advantages for lab experiments, including its ease of synthesis, low toxicity, and wide range of applications. However, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- also has several limitations, including its limited solubility in water and its potential to degrade over time. Researchers must take these limitations into account when designing experiments using Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
将来の方向性
There are several future directions for research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-. One area of research is the development of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- analogs with improved pharmacokinetic properties and greater specificity for serotonin receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, research is needed to further elucidate the mechanism of action of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- and its effects on various biological systems.
Conclusion:
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- is a valuable tool for scientific research due to its wide range of applications and its ability to induce a range of biochemical and physiological effects. The ease of synthesis and low toxicity of Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- make it an attractive compound for researchers in various fields. Future research on Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has the potential to lead to the development of new therapeutic agents for various diseases and to further our understanding of the role of serotonin receptors in biological systems.
合成法
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- can be synthesized using a simple three-step process. The first step involves the reaction of tryptamine with 2-bromo-N,N-dimethylethylamine to form N,N-dimethyltryptamine. The second step involves the reaction of N,N-dimethyltryptamine with phenylboronic acid to form N,N-dimethyltryptamine phenylboronic acid ester. The final step involves the reaction of N,N-dimethyltryptamine phenylboronic acid ester with 2-bromoethylamine hydrochloride to form Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl-.
科学的研究の応用
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has also been found to exhibit cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. In addition, Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- has been found to exhibit anticancer effects, making it a potential chemotherapeutic agent for various types of cancer.
特性
CAS番号 |
109692-21-9 |
|---|---|
製品名 |
Indole, 3-(2-(dimethylamino)ethyl)-1-phenyl- |
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-phenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-19(2)13-12-15-14-20(16-8-4-3-5-9-16)18-11-7-6-10-17(15)18/h3-11,14H,12-13H2,1-2H3 |
InChIキー |
NCRAHYGLLDWEAM-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
正規SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
その他のCAS番号 |
109692-21-9 |
同義語 |
INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-1-PHENYL- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



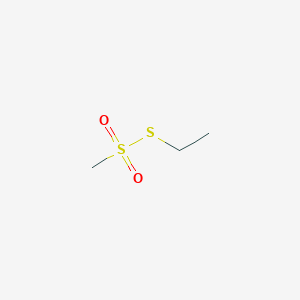
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B19340.png)
